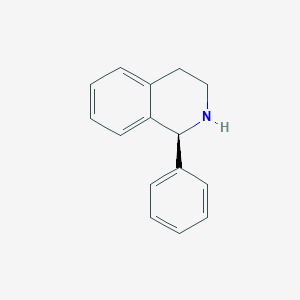

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTRSEDVLBBFJZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922796 | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118864-75-8 | |

| Record name | (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118864-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118864758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (1S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S)-1,2,3,4-TETRAHYDRO-1-PHENYLISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5NZ4W5RGQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Structure, Properties, and Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral molecule (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a significant heterocyclic compound in medicinal chemistry. This document details its structural characteristics, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its roles as a crucial synthetic intermediate and a scaffold for developing novel therapeutics.

Core Molecular Structure and Properties

This compound is a secondary amine featuring a tetrahydroisoquinoline core with a phenyl substituent at the first position, conferring chirality to the molecule.[1] This structure serves as a fundamental building block for more complex molecules, including the antimuscarinic agent Solifenacin.[2][3]

Physicochemical and Spectroscopic Data

The key quantitative properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 118864-75-8 | [3] |

| Molecular Formula | C₁₅H₁₅N | [3] |

| Molecular Weight | 209.29 g/mol | [3][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 80-82 °C | |

| Boiling Point | 338 °C | |

| Density | 1.065 g/cm³ | |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, chloroform); Insoluble in water. | |

| InChI Key | PRTRSEDVLBBFJZ-HNNXBMFYSA-N | |

| SMILES | C1CN--INVALID-LINK--C3=CC=CC=C3 | [4] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound typically involves the preparation of the racemic mixture followed by chiral resolution. A common and industrially relevant approach is the Bischler-Napieralski reaction, followed by reduction and subsequent resolution.[2]

Synthetic Workflow

The overall process for synthesizing the racemic compound and resolving the desired (S)-enantiomer is depicted below.

Caption: Workflow for the synthesis of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline and subsequent chiral resolution.

Experimental Protocols

This protocol is a generalized procedure based on the Bischler-Napieralski reaction followed by reduction.[2][6]

Step 1: Acylation to N-(2-Phenylethyl)benzamide

-

In a reaction vessel, dissolve β-phenylethylamine in a suitable non-polar solvent (e.g., toluene) under an inert atmosphere.

-

Add an organic base (e.g., triethylamine) to the solution.

-

Slowly add benzoyl chloride to the mixture at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to proceed at room temperature until completion, monitored by TLC.

-

Upon completion, wash the reaction mixture with water and an aqueous base (e.g., NaHCO₃ solution) to remove unreacted reagents and byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)benzamide.

Step 2: Bischler-Napieralski Cyclization

-

To the N-(2-phenylethyl)benzamide, add a dehydrating/condensing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) in a suitable solvent like toluene or xylene.[2][6][7]

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

-

Extract the product, 1-phenyl-3,4-dihydroisoquinoline, with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

-

Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in a suitable alcoholic solvent, such as methanol or ethanol.[8][9]

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.[8][9]

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the racemic product.

This protocol describes the resolution of the racemic mixture using D-(-)-tartaric acid.[10][11]

-

Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a hot alcoholic solvent, typically methanol.[11]

-

In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in hot methanol.

-

Combine the two hot solutions and allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to facilitate crystallization.

-

The less soluble diastereomeric salt, this compound-D-tartrate, will precipitate.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

To liberate the free base, dissolve the collected salt in water and basify the solution with an aqueous base (e.g., NaOH solution) to a pH of approximately 10-12.

-

Extract the enantiomerically enriched (S)-amine with an organic solvent (e.g., ethyl acetate or ether).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the final product.

Biological Activities and Mechanisms of Action

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is of significant interest in drug discovery due to its presence in molecules with diverse biological activities. The primary areas of investigation include oncology and neuropharmacology.

Inhibition of Tubulin Polymerization

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs.[12] By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation and cell division.

The inhibition of tubulin polymerization triggers a cascade of events leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.

Caption: Signaling cascade initiated by the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

This protocol provides a method to quantify the effect of a test compound on tubulin polymerization in vitro.[13][14][15]

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Prepare a GTP stock solution (e.g., 100 mM).

-

Prepare a fluorescent reporter solution (e.g., DAPI), which exhibits increased fluorescence upon binding to polymerized microtubules.[13]

-

Prepare the test compound (and positive/negative controls like paclitaxel and nocodazole) at various concentrations in a suitable buffer.

-

-

Assay Procedure:

-

In a pre-chilled 96-well plate, add the assay buffer, GTP (to a final concentration of 1 mM), and the fluorescent reporter.

-

Add the test compound dilutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and reference compounds.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate into a fluorescence plate reader pre-warmed to 37 °C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at regular intervals (e.g., every minute) for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the effect of the compound on the polymerization rate (Vmax) and the steady-state polymer mass.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Dopaminergic System Modulation

This compound and its analogs have been investigated for their effects on the dopaminergic system. They have been used as lead compounds for the development of dopamine β-hydroxylase (DBH) inhibitors.[3] DBH is the enzyme responsible for converting dopamine to norepinephrine.

Inhibition of DBH leads to an accumulation of dopamine and a reduction in norepinephrine levels within noradrenergic neurons. This modulation of neurotransmitter levels is being explored for potential therapeutic applications in conditions such as addiction and neurodegenerative diseases.[16][17]

Caption: Mechanism of dopamine β-hydroxylase inhibition by this compound-based compounds.

-

Enzyme and Substrate Preparation: A source of DBH (e.g., purified from bovine adrenal glands or recombinant human DBH) is used. The substrate is typically tyramine or dopamine. Cofactors such as ascorbic acid and copper are required for enzyme activity.[18]

-

Incubation: The enzyme is incubated at 37 °C with the substrate, cofactors, and varying concentrations of the test inhibitor.

-

Product Quantification: The reaction is stopped, and the amount of product formed (octopamine from tyramine, or norepinephrine from dopamine) is quantified. This is often achieved using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The rate of product formation is measured, and the inhibitory activity of the compound is determined by calculating the IC₅₀ or Kᵢ value.

Summary of Biological Activity

The versatility of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has led to the development of derivatives with a range of biological targets. The table below presents a summary of reported activities for compounds based on this core structure.

| Biological Target/Activity | Compound Type/Derivative | Potency (IC₅₀/EC₅₀/Kᵢ) | Reference(s) |

| Tubulin Polymerization | 1-Phenyl-3,4-dihydroisoquinoline derivatives | Low µM range | [12][19] |

| Dopamine β-Hydroxylase | Lead compound for inhibitor development | Not specified | [3] |

| Dopamine Transporter | 4-Phenyl tetrahydroisoquinoline derivatives | Not specified | |

| 17β-Hydroxysteroid Dehydrogenase 1 | N-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives | ~350 nM (racemate) | [20][21] |

Conclusion

This compound is a cornerstone chiral intermediate in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent scaffold for the design of potent and selective modulators of various biological targets. The established synthetic routes and the diverse biological activities associated with its derivatives, particularly in the fields of oncology and neuropharmacology, ensure that this compound will remain a subject of intensive research and development for the foreseeable future. This guide has provided the core technical information required by professionals to effectively utilize and innovate upon this valuable molecular entity.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 3. This compound | 118864-75-8 [chemicalbook.com]

- 4. (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | C15H15N | CID 1382088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-phenyl-1,2,3,4-tetrahydro-isoquinoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ptacts.uspto.gov [ptacts.uspto.gov]

- 12. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. maxanim.com [maxanim.com]

- 15. benchchem.com [benchchem.com]

- 16. Selective inhibition of dopamine‐beta‐hydroxylase enhances dopamine release from noradrenergic terminals in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice | PLOS One [journals.plos.org]

- 18. Dopamine Beta Hydroxylase Enzyme: Its Function and Dysfunction - MosaicDX [mosaicdx.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 21. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Core Scaffold for Neurological and Anti-neoplastic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is a pivotal chiral building block in medicinal chemistry, serving as a core scaffold for compounds with significant biological activities. While quantitative data on the parent molecule is limited in publicly accessible literature, its derivatives have demonstrated notable effects, primarily as inhibitors of tubulin polymerization and dopamine β-hydroxylase (DBH). Furthermore, the broader class of 1-substituted-tetrahydroisoquinolines has been investigated for neuroprotective properties. This technical guide provides a comprehensive overview of the biological activities associated with the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold, presenting available quantitative data for key derivatives, detailed experimental methodologies for relevant biological assays, and visualizations of the implicated signaling pathways.

Core Biological Activities

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is associated with three primary areas of biological activity: inhibition of tubulin polymerization, modulation of catecholamine biosynthesis via dopamine β-hydroxylase inhibition, and potential neuroprotective effects.

Inhibition of Tubulin Polymerization

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as inhibitors of tubulin polymerization, a mechanism central to the action of many successful anti-cancer agents.[1] By interfering with the dynamics of microtubule assembly and disassembly, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Dopamine β-Hydroxylase (DBH) Inhibition

This compound has been utilized as a lead compound for the development of dopamine β-hydroxylase (DBH) inhibitors. DBH is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. Inhibition of DBH can elevate dopamine levels and decrease norepinephrine levels, a strategy being explored for the treatment of conditions such as congestive heart failure, hypertension, and certain neuropsychiatric disorders.

Neuroprotective Potential

Related endogenous brain amines, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated stereoselective neuroprotective effects against various neurotoxins.[2] The (R)-enantiomer of 1MeTIQ, in particular, has shown protective action, suggesting that the stereochemistry at the 1-position is crucial for this activity.[2] The proposed mechanism involves indirect antioxidant effects, which may be relevant to the (1S)-1-phenyl analog.[2]

Quantitative Data for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Table 1: Tubulin Polymerization Inhibitory Activity of a 1-Phenyl-3,4-dihydroisoquinoline Derivative

| Compound | Description | Assay Type | IC50 (µM) | Reference |

|---|

| Compound 5n | 1-phenyl-3,4-dihydroisoquinoline with a 3'-OH and 4'-OCH3 substituted B-ring | Tubulin Polymerization Inhibition | Data not explicitly quantified in abstract |[1] |

Note: The referenced study identifies compound 5n as having optimal bioactivity among the tested series, though a specific IC50 value is not provided in the abstract. The study focused on 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues.

Table 2: Inhibitory Activity of DBH Inhibitors with Tetrahydroisoquinoline-like Scaffolds

| Compound | Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| Nepicastat | Dopamine-β-hydroxylase (bovine) | Enzymatic Assay | 8.5 | [3] |

| Nepicastat | Dopamine-β-hydroxylase (human) | Enzymatic Assay | 9 | [3] |

| Etamicastat | Dopamine-β-hydroxylase | Enzymatic Assay | 107 |[3] |

Note: Nepicastat and Etamicastat are presented as examples of potent DBH inhibitors to illustrate the therapeutic relevance of this target. They are not direct derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline but are relevant to the discussion of DBH inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold.

In Vitro Tubulin Polymerization Assay

This protocol is based on the principle of measuring light scattering as a result of microtubule formation from purified tubulin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well microplates

Procedure:

-

Preparation: Pre-warm the spectrophotometer to 37°C. Prepare serial dilutions of the test compound in General Tubulin Buffer.

-

Reaction Mixture: On ice, add the following to each well of a pre-chilled 96-well plate:

-

General Tubulin Buffer

-

Test compound dilution (or controls)

-

Purified tubulin to a final concentration of 3 mg/mL

-

-

Initiation: To initiate polymerization, add GTP to a final concentration of 1 mM.

-

Measurement: Immediately place the plate in the 37°C spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Plot the rate of polymerization (or the endpoint absorbance) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol describes a general method for measuring DBH activity, which can be adapted for inhibitor screening. The assay measures the enzymatic conversion of a substrate (e.g., tyramine) to its product (octopamine).

Objective: To determine the IC50 of a test compound on DBH activity.

Materials:

-

Purified or recombinant DBH, or human serum as a source of DBH

-

Tyramine hydrochloride (substrate)

-

Ascorbic acid (cofactor)

-

Catalase

-

Sodium fumarate

-

Copper sulfate (CuSO4)

-

Tris-HCl buffer (pH 7.4)

-

Test compound stock solution (e.g., in DMSO)

-

Perchloric acid (for reaction termination)

-

UHPLC-PDA system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ascorbic acid, catalase, sodium fumarate, and CuSO4.

-

Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Nepicastat) and a negative control (vehicle).

-

Enzyme Addition: Add the DBH enzyme source to the tubes and pre-incubate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding the substrate, tyramine.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding ice-cold perchloric acid.

-

Sample Preparation: Centrifuge the samples to pellet precipitated protein. Filter the supernatant for analysis.

-

Quantification: Analyze the samples using a UHPLC-PDA system to separate and quantify the substrate (tyramine) and the product (octopamine).

-

Data Analysis: Calculate the percentage of DBH inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes are provided below using Graphviz.

Caption: Signaling Pathway from Tubulin Inhibition to Apoptosis.

Caption: Mechanism of Dopamine β-Hydroxylase (DBH) Inhibition.

References

- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to its Mechanism of Action

Abstract

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral small molecule that has garnered interest in medicinal chemistry and pharmacology. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents and has been investigated for its own biological activities.[1] This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, drawing upon evidence from studies on its derivatives and related compounds. The primary molecular targets identified include tubulin, the N-methyl-D-aspartate (NMDA) receptor complex, and dopamine β-hydroxylase. This document details the signaling pathways associated with these targets, summarizes available quantitative data on related compounds, and outlines the experimental protocols used to elucidate these mechanisms.

Introduction

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. The specific enantiomer, this compound, is a key building block in the synthesis of more complex molecules, including the antimuscarinic agent solifenacin.[2] Beyond its role as a synthetic intermediate, research into its direct biological effects has pointed towards three primary areas of interaction: inhibition of tubulin polymerization, antagonism of the NMDA receptor, and inhibition of dopamine β-hydroxylase. This guide will explore each of these mechanisms in detail.

Inhibition of Tubulin Polymerization

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been identified as inhibitors of tubulin polymerization.[3] Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Signaling Pathway

The inhibition of tubulin polymerization by these compounds leads to a cascade of cellular events, culminating in apoptosis. The binding of the inhibitor to tubulin prevents the formation of microtubules, which disrupts the mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial cell cycle checkpoint that ensures the proper segregation of chromosomes. Prolonged activation of the SAC leads to cell cycle arrest in the G2/M phase. If the cell is unable to resolve the spindle defect, it is directed towards the intrinsic apoptotic pathway.

Quantitative Data

Table 1: Cytotoxicity and Tubulin Polymerization Inhibition of Selected 1-phenyl-3,4-dihydroisoquinoline Derivatives

| Compound | Modifications | Cytotoxicity (IC50, µM) | Tubulin Polymerization Inhibition | Reference |

|---|

| 5n | 3'-OH and 4'-OCH3 substituted 1-phenyl B-ring | Optimal bioactivity reported | Potent inhibitor |[3] |

Note: Specific IC50 values for cytotoxicity and tubulin polymerization for the parent compound are not provided in the cited literature.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A common method to assess the effect of compounds on tubulin polymerization is a turbidity-based or fluorescence-based assay.[4]

-

Preparation of Reagents:

-

Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

-

GTP solution is prepared to a final concentration of 1 mM.

-

A polymerization enhancer such as glycerol may be used.

-

For fluorescence assays, a fluorescent reporter like DAPI is included.

-

The test compound, this compound or its derivatives, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

-

Assay Procedure:

-

The reaction is initiated by warming the mixture of tubulin, GTP, and the test compound to 37°C.

-

The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm over time using a spectrophotometer.

-

Alternatively, in a fluorescence-based assay, the incorporation of DAPI into the polymerizing microtubules results in an increase in fluorescence intensity, which is monitored over time.

-

-

Data Analysis:

-

The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the inhibition of polymerization against the compound concentration.

-

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been shown to act as non-competitive antagonists at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and memory function.

Signaling Pathway

NMDA receptor antagonists block the ion channel of the receptor, preventing the influx of Ca2+ in response to glutamate and glycine binding. This modulation of glutamatergic neurotransmission can have various downstream effects, including neuroprotection under excitotoxic conditions and potential antidepressant effects. The blockade of NMDA receptors can lead to a downstream activation of other signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.

Quantitative Data

Direct binding data for this compound at the NMDA receptor is limited. However, studies on closely related analogs provide insight into the potential affinity.

Table 2: Binding Affinity of Tetrahydroisoquinoline Derivatives at the NMDA Receptor

| Compound | Target Site | Binding Affinity (Ki) | Reference |

|---|

| (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | PCP site on NMDA receptor | 45.4 ± 3.9 nM | N/A |

Experimental Protocol: Radioligand Binding Assay for NMDA Receptor

A radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.[5]

-

Membrane Preparation:

-

Brain tissue (e.g., rat cortex) is homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

The membrane preparation is incubated with a radiolabeled ligand that binds to the target site on the NMDA receptor (e.g., [3H]MK-801 for the PCP site).

-

Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

-

The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Dopamine β-Hydroxylase Inhibition

This compound has been identified as a lead compound for the development of dopamine β-hydroxylase (DBH) inhibitors.[2] DBH is an enzyme that catalyzes the conversion of dopamine to norepinephrine.

Signaling Pathway

Inhibition of DBH leads to a decrease in the synthesis of norepinephrine and a subsequent increase in the levels of dopamine. This modulation of catecholamine levels can have significant physiological effects, including alterations in blood pressure and neurotransmission.

Quantitative Data

Experimental Protocol: Dopamine β-Hydroxylase Activity Assay

The activity of DBH and the inhibitory potential of compounds can be measured using various methods, including spectrophotometric or chromatographic techniques.[6][7]

-

Enzyme and Substrate Preparation:

-

A source of DBH is required, which can be purified from tissues (e.g., adrenal glands) or human serum.

-

The substrate, dopamine or a dopamine analog like tyramine, is prepared in a suitable buffer.

-

Cofactors such as ascorbate and copper are necessary for enzyme activity.

-

-

Enzymatic Reaction:

-

The enzyme is incubated with the substrate and cofactors in the presence of varying concentrations of the inhibitor (this compound).

-

The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

-

-

Product Detection and Quantification:

-

The reaction is stopped, and the product (norepinephrine or its analog, e.g., octopamine) is quantified.

-

Quantification can be achieved using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or through a coupled enzymatic reaction that produces a spectrophotometrically detectable product.

-

-

Data Analysis:

-

The rate of product formation is measured at each inhibitor concentration.

-

The IC50 value is determined by plotting the percent inhibition of enzyme activity against the inhibitor concentration.

-

Conclusion

This compound is a molecule with multifaceted pharmacological potential. While much of the detailed quantitative research has focused on its derivatives, the available evidence strongly suggests that its mechanisms of action are centered around the inhibition of tubulin polymerization, antagonism of the NMDA receptor, and inhibition of dopamine β-hydroxylase. Further research is warranted to fully elucidate the specific binding affinities and functional consequences of the parent compound at these targets. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be critical for the potential development of this compound and its analogs as therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 118864-75-8 [chemicalbook.com]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 7. Determination of Dopamine-β-hydroxylase Activity in Human Serum Using UHPLC-PDA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Chiral Tetrahydroisoquinolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetrahydroisoquinolines (THIQs) are a pivotal class of heterocyclic compounds widely recognized as "privileged scaffolds" in medicinal chemistry. Their rigid structure, incorporating a chiral center, allows for stereospecific interactions with various biological targets, leading to a diverse range of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of chiral THIQs, focusing on their synthesis, receptor binding affinities, functional activities, and the signaling pathways they modulate. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Synthetic Methodologies

The enantioselective synthesis of THIQs is crucial for elucidating their stereospecific pharmacological effects. Several key synthetic strategies have been developed to access these chiral molecules with high enantiopurity.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[3] Asymmetric variations of this reaction often employ chiral auxiliaries or catalysts to achieve high enantioselectivity.[3]

Experimental Protocol: Asymmetric Pictet-Spengler Synthesis of (S)-Salsolidine

This protocol details the synthesis of (S)-salsolidine, a chiral THIQ, from 3,4-dimethoxyphenethylamine and acetaldehyde using a chiral phosphoric acid catalyst.

Materials:

-

3,4-Dimethoxyphenethylamine

-

Acetaldehyde

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

-

Toluene (anhydrous)

-

Hydrochloric Acid (in diethyl ether)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Magnesium Sulfate (anhydrous)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphoric acid catalyst (0.5-2 mol%).

-

Cool the reaction mixture to the optimized temperature (e.g., -20 °C to room temperature, depending on the catalyst).

-

Add acetaldehyde (1.2 eq) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the enantioenriched (S)-salsolidine.

-

For the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration and dry under vacuum.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to THIQs. This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[4][5][6] Subsequent asymmetric reduction of the imine bond yields the chiral THIQ.[4]

Pharmacological Profile: Receptor Binding Affinities

Chiral THIQs exhibit a wide spectrum of pharmacological activities by interacting with various receptors, primarily within the central nervous system. The stereochemistry at the chiral center often dictates the binding affinity and selectivity for these targets.

Dopamine Receptors

Many chiral THIQs show significant affinity for dopamine D₂ and D₃ receptors, with enantiomers often displaying distinct binding profiles. This makes them attractive candidates for the development of treatments for neuropsychiatric disorders like schizophrenia and Parkinson's disease.[4][6][7]

| Compound/Enantiomer | Receptor Subtype | Kᵢ (nM) | Reference(s) |

| Compound 31 | D₃ | 4.0 (pKi 8.4) | [7] |

| D₂ | ~600 | [7] | |

| Compound 6a | D₃ | 2.0 | [4] |

| D₂ | <100 | [4] | |

| Compound 5s | D₃ | 1.2 | [4] |

| D₂ | ~500 | [4] | |

| Compound 5t | D₃ | 3.4 | [4] |

| D₂ | ~500 | [4] | |

| (S)-(-)-Govadine | D₁ | 5.77 | |

| D₂L | 165 | ||

| D₃ | 548 | ||

| (R)-(+)-Govadine | D₁ | 8.75 | |

| D₂S | 708 | ||

| D₃ | 606 | ||

| (S)-(-)-Isocorypalmine | D₁ | 5.5 | |

| D₂ | 41.8 | ||

| D₃ | 37.3 | ||

| S33138 | D₃ | ~0.2 (pKi 8.7) | [8] |

| D₂L | ~79.4 (pKi 7.1) | [8] | |

| D₂S | ~50.1 (pKi 7.3) | [8] |

Serotonin Receptors

Chiral THIQs also interact with various serotonin (5-HT) receptor subtypes, particularly the 5-HT₁A and 5-HT₂A receptors. Their activity at these receptors suggests potential applications in treating anxiety, depression, and other mood disorders.[9][10]

| Compound/Enantiomer | Receptor Subtype | Kᵢ (nM) | Reference(s) |

| Compound 2a | 5-HT₇ | 1.2 | [11] |

| Compound 2b | 5-HT₇ | 93 | [11] |

| Various N-substituted THIQs | 5-HT₁A | < 50 | [12] |

| Aplysinopsin Derivatives | 5-HT₂A / 5-HT₂C | 46 (for 5-HT₂C) | [13] |

| 8-OH-DPAT (agonist) | 5-HT₁A | - | [14] |

| WAY100635 (antagonist) | 5-HT₁A | - |

NMDA Receptors

A growing area of research is the modulation of N-methyl-D-aspartate (NMDA) receptors by chiral THIQs. Certain derivatives act as positive allosteric modulators (PAMs), enhancing receptor function, which could be beneficial for treating cognitive deficits associated with neurological and psychiatric disorders.[11][15][16]

| Compound/Enantiomer | Receptor Subtype(s) | EC₅₀ (µM) | Reference(s) |

| CIQ Analogues | GluN2C/GluN2D | 5-10 | [15] |

| (S)-(-) Enantiomer | GluN2B/GluN2C/GluN2D | Submicromolar | [11] |

| (R)-(+) Enantiomer | GluN2C/GluN2D | Submicromolar | [11] |

| SGE-301 | GluN2A/GluN2B | Submicromolar | [3] |

| SGE-550 | GluN1/GluN2A-D | Submicromolar | [3] |

Experimental Protocols for Pharmacological Evaluation

Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity (Kᵢ) of a compound for a specific receptor.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay using [³H]Spiperone

This protocol describes a competitive binding assay to determine the affinity of a chiral THIQ for the dopamine D₂ receptor.[1][2][17]

Materials:

-

Cell membranes expressing human dopamine D₂ receptors (e.g., from HEK293 or CHO cells)

-

[³H]Spiperone (Radioligand)

-

(+)-Butaclamol (for non-specific binding determination)

-

Test chiral THIQ compound

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

-

Filtration apparatus (cell harvester)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes expressing D₂ receptors in the assay buffer at a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a concentration near its Kₔ), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of (+)-butaclamol (e.g., 10 µM final concentration), 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.

-

Competition: 50 µL of varying concentrations of the test chiral THIQ, 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25-37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.

Experimental Protocol: Intracellular Calcium Flux Assay for NMDA Receptor Modulation

This protocol outlines a method to assess the ability of a chiral THIQ to modulate NMDA receptor activity by measuring changes in intracellular calcium concentration.[13][18][19][20][21]

Materials:

-

HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

NMDA and Glycine (co-agonists)

-

Test chiral THIQ compound

-

384-well black-walled, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities and liquid handling

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing NMDA receptors into 384-well plates and culture overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37 °C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add the test chiral THIQ compound at various concentrations and incubate for a short period.

-

Add a submaximal concentration of NMDA and glycine to stimulate the receptors.

-

Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. For PAMs, an increase in the agonist-induced calcium influx will be observed. For antagonists, a decrease will be seen. Plot the response against the concentration of the test compound to determine the EC₅₀ (for PAMs) or IC₅₀ (for antagonists).

Signaling Pathways Modulated by Chiral Tetrahydroisoquinolines

The pharmacological effects of chiral THIQs are mediated by their ability to modulate intracellular signaling cascades upon binding to their target receptors.

Dopamine D₂ Receptor Signaling

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαᵢ/ₒ proteins. Activation of D₂ receptors by an agonist, including certain chiral THIQs, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[18] Furthermore, D₂ receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[7][22][23][24][25]

Dopamine D₂ Receptor Signaling Pathway

NMDA Receptor Signaling

NMDA receptors are ionotropic glutamate receptors that, when activated, allow the influx of Ca²⁺ into the neuron. Chiral THIQs that act as positive allosteric modulators (PAMs) enhance the receptor's response to its co-agonists, glutamate and glycine. The resulting increase in intracellular Ca²⁺ can activate various downstream signaling pathways, including the activation of protein kinases that can lead to the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), ultimately influencing gene expression and synaptic plasticity.[16][26]

NMDA Receptor Signaling Pathway

Serotonin 5-HT₁A Receptor Signaling

Similar to dopamine D₂ receptors, serotonin 5-HT₁A receptors are GPCRs coupled to Gαᵢ/ₒ proteins. Agonist binding, including by certain chiral THIQs, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This modulation of the cAMP/PKA pathway is a key mechanism through which 5-HT₁A receptor ligands exert their anxiolytic and antidepressant effects.[14]

Serotonin 5-HT₁A Receptor Signaling Pathway

Conclusion

Chiral tetrahydroisoquinolines represent a remarkably versatile class of compounds with significant potential for the development of novel therapeutics targeting a range of CNS disorders. Their rich stereospecific pharmacology, stemming from precise interactions with key receptors like those for dopamine, serotonin, and glutamate, continues to be an active and promising area of research. This technical guide has provided a foundational overview of their synthesis, pharmacological profile, and mechanisms of action. A deeper understanding of the structure-activity relationships and the specific signaling pathways modulated by these chiral molecules will be instrumental in designing the next generation of safer and more effective drugs.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 384-well cell-based phospho-ERK assay for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,2,3,4-tetrahydroisoquinoline derivatives; lipophilicity evaluation vs. 5-HT1A receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 15. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 19. youtube.com [youtube.com]

- 20. bu.edu [bu.edu]

- 21. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 22. Ubiquitination of GRK2 Is Required for the β-Arrestin-Biased Signaling Pathway of Dopamine D2 Receptors to Activate ERK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Technical Guide for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a pivotal chiral intermediate in the synthesis of a range of pharmacologically active molecules. Its rigid, phenyl-substituted tetrahydroisoquinoline scaffold serves as a valuable building block for targeting various biological systems. This technical guide provides an in-depth overview of its synthesis, characterization, and its application in the development of pharmaceuticals, notably the antimuscarinic agent Solifenacin and a promising class of anticancer compounds that function as tubulin polymerization inhibitors. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to support researchers in the fields of medicinal chemistry and drug development.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its chirality at the C1 position is crucial for the stereospecific interactions with biological targets, offering a distinct advantage over its racemic or achiral counterparts.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₅N |

| Molecular Weight | 209.29 g/mol |

| CAS Number | 118864-75-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 87 - 91 °C |

| Boiling Point | 338 °C (lit.) |

| Density | 1.06 g/mL |

| Optical Rotation | [α]20/D = 10 - 14° (c=0.46 in CHCl₃) |

| Purity | ≥ 98% (GC) |

Characterization Data:

-

¹H NMR (CDCl₃, 300 MHz): δ = 7.23–7.03 (m, 6H), 6.94–6.87 (d, J = 9.0 Hz, 2H), 6.77 (t, J = 7.3 Hz, 1H), 5.47 (t, J = 7.2 Hz, 1H), 4.80 (dd, J = 11.8, 7.8 Hz, 1H), 4.49 (dd, J = 11.8, 6.6 Hz, 1H), 3.66–3.47 (m, 2H), 3.09–2.93 (m, 1H), 2.72 (dt, J = 16.3, 5.0 Hz, 1H).[1]

-

¹³C NMR (CDCl₃, 75 MHz): δ = 148.4, 135.3, 132.9, 129.5, 129.2, 128.1, 127.0, 126.7, 119.5, 115.1, 78.8, 58.2, 42.1, 26.5.[1]

Synthesis of this compound

The synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines can be achieved through several established methods, most notably the Bischler-Napieralski and Pictet-Spengler reactions. The enantiomerically pure (1S)-isomer is typically obtained either through asymmetric synthesis or by resolution of the racemic mixture.

Bischler-Napieralski Reaction followed by Reduction

This classical method involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

Caption: Bischler-Napieralski synthesis workflow.

Experimental Protocol: Bischler-Napieralski Synthesis (General Procedure)

-

Amide Formation: To a solution of β-phenylethylamine in a suitable solvent (e.g., dichloromethane), an equimolar amount of benzoyl chloride and a base (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature until completion. The resulting N-phenethylbenzamide is isolated and purified.

-

Cyclization: The N-phenethylbenzamide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a high-boiling solvent (e.g., toluene or xylene) and heated to reflux.[2][3][4] This effects an intramolecular electrophilic aromatic substitution to yield 1-phenyl-3,4-dihydroisoquinoline.

-

Reduction: The crude 1-phenyl-3,4-dihydroisoquinoline is dissolved in a suitable solvent (e.g., methanol) and reduced with sodium borohydride (NaBH₄) at 0°C to room temperature to afford racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

Resolution: The racemic mixture is resolved using a chiral resolving agent, such as D-(-)-tartaric acid, in a suitable solvent (e.g., methanol). The diastereomeric salt of the (1S)-enantiomer crystallizes preferentially and can be isolated by filtration. Subsequent treatment with a base liberates the enantiomerically pure this compound. An 81% yield with 96.7% enantiomeric excess has been reported for this resolution.[5]

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a more direct route to the tetrahydroisoquinoline core via the condensation of a β-arylethylamine with an aldehyde or ketone.[6][7][8][9][10]

Experimental Protocol: Pictet-Spengler Synthesis (General Procedure)

-

A mixture of β-phenylethylamine and benzaldehyde is reacted in the presence of a protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid).

-

The reaction is typically carried out in a suitable solvent and may require heating. Microwave-assisted conditions have been shown to significantly accelerate the reaction.[8]

-

The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline ring system.

-

The resulting racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline can be resolved as described previously.

Application as a Pharmaceutical Intermediate: Synthesis of Solifenacin

This compound is a key starting material for the synthesis of Solifenacin, a competitive muscarinic M3 receptor antagonist used for the treatment of overactive bladder.[11]

Caption: Synthesis of Solifenacin from the core intermediate.

Experimental Protocol: Synthesis of Solifenacin Succinate

-

Carbamate Formation: this compound is reacted with ethyl chloroformate in the presence of a base such as triethylamine in a solvent like methylene chloride at a low temperature (5-15°C). The reaction mixture is then warmed to room temperature and stirred to completion. The product, (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate, is isolated after an aqueous workup.

-

Condensation: The carbamate intermediate is then condensed with (R)-(-)-3-quinuclidinol in the presence of a strong base like sodium hydride in a suitable solvent. This reaction forms the solifenacin base.

-

Salt Formation and Purification: The crude solifenacin base is treated with succinic acid in a solvent mixture, such as acetone and methanol, to form solifenacin succinate. The salt is then purified by recrystallization to yield the final active pharmaceutical ingredient with high purity.

Pharmacological Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype. In the urinary bladder, acetylcholine released from parasympathetic nerves stimulates M3 receptors on the detrusor smooth muscle, leading to contraction and urination. By blocking these receptors, solifenacin reduces detrusor muscle contractility, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.[12]

Caption: Mechanism of action of Solifenacin.

Table 2: Pharmacokinetic Properties of Solifenacin

| Parameter | Value |

| Bioavailability | ~90% |

| Time to Peak Plasma Concentration | 3-8 hours |

| Plasma Protein Binding | ~98% |

| Metabolism | Hepatic (primarily via CYP3A4) |

| Elimination Half-life | 45-68 hours |

Application in Oncology: Tubulin Polymerization Inhibitors

Derivatives of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold have emerged as a promising class of anticancer agents that target microtubule dynamics. Specifically, certain 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues act as tubulin polymerization inhibitors.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. They are in a constant state of dynamic instability, alternating between phases of polymerization (growth) and depolymerization (shrinkage). Disruption of this dynamic process is a clinically validated strategy in cancer therapy.

Caption: Mechanism of tubulin polymerization inhibitors.

These compounds bind to tubulin, preventing its polymerization into microtubules. This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[13]

Table 3: In Vitro Activity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives as Tubulin Polymerization Inhibitors

| Compound | Cytotoxicity against CEM leukemia cell line (IC₅₀, µM) |

| 21 | 4.10 |

| 32 | 0.64 |

Data from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives.

Conclusion

This compound is a versatile and valuable chiral intermediate in pharmaceutical research and development. Its utility is well-established in the synthesis of Solifenacin, a key therapeutic for overactive bladder. Furthermore, the tetrahydroisoquinoline scaffold continues to be a source of inspiration for the design of novel therapeutic agents, particularly in the field of oncology with the development of potent tubulin polymerization inhibitors. The synthetic methodologies and biological insights provided in this guide aim to facilitate further research and development of new chemical entities based on this privileged structural motif.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

The Crucial Role of Stereochemistry in 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemistry at the C1 position, creating a chiral center, is of paramount importance, as the individual enantiomers often exhibit profoundly different pharmacological activities and metabolic profiles. This technical guide provides a comprehensive overview of the stereochemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, its synthesis, and its critical role in the development of novel therapeutics, with a focus on its application as a tubulin polymerization inhibitor and a modulator of other key biological targets.

The Stereochemistry of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The presence of a stereocenter at the C1 position of the tetrahydroisoquinoline ring in 1-phenyl-1,2,3,4-tetrahydroisoquinoline gives rise to two enantiomers: (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The spatial arrangement of the phenyl group at this chiral center dictates the molecule's three-dimensional shape, which in turn governs its interaction with chiral biological macromolecules such as enzymes and receptors. This stereochemical specificity is a cornerstone of its diverse pharmacological applications.

The differential biological activity of these enantiomers is well-documented. For instance, the (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the synthesis of Solifenacin, a potent M3 muscarinic receptor antagonist used to treat overactive bladder.[1] This highlights the necessity for stereoselective synthetic methods to access enantiomerically pure forms of this scaffold.

Asymmetric Synthesis of Chiral 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The development of efficient and highly stereoselective methods for the synthesis of chiral 1-phenyl-THIQ is a significant area of research in organic chemistry. Key strategies include asymmetric hydrogenation of a prochiral precursor and the Pictet-Spengler reaction.

Asymmetric Hydrogenation

Asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline is a widely employed method for the synthesis of enantiomerically enriched 1-phenyl-1,2,3,4-tetrahydroisoquinoline. This reaction typically utilizes a chiral transition metal catalyst, often based on iridium or rhodium, with chiral phosphorus-based ligands.

A general workflow for this process is outlined below:

Asymmetric Hydrogenation Workflow

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The mechanism proceeds through the formation of a Schiff base, which then undergoes electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline core.

Pictet-Spengler Reaction Mechanism

Importance in Drug Development

The stereochemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a critical determinant of its biological activity. Different enantiomers can exhibit distinct pharmacological profiles, highlighting the importance of stereoselective synthesis in drug discovery.

Tubulin Polymerization Inhibitors

A significant area of interest is the development of 1-phenyl-THIQ derivatives as inhibitors of tubulin polymerization.[2][3] Tubulin is a key component of microtubules, which are essential for cell division, motility, and intracellular transport. By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, making them promising anticancer agents.

The signaling pathway from tubulin inhibition to apoptosis is a well-established mechanism for many anticancer drugs.

Tubulin Inhibition Signaling Pathway

Other Biological Targets

Beyond tubulin inhibition, derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have shown activity against a range of other biological targets. For instance, N-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme implicated in estrogen-dependent diseases like breast cancer.[4][5] Additionally, various analogs have been explored for their potential as dopamine receptor ligands.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives.

Table 1: Asymmetric Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

| Substrate | Chiral Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline | L4 | 99 | 94 | [8] |

| 1-phenyl-3,4-dihydroisoquinoline | L5 | 86 | 75 | [8] |

| 1-(4-nitrophenyl)-3,4-dihydroisoquinoline | L4 | >99 | 94 | [8] |

| 1-(2-nitrophenyl)-3,4-dihydroisoquinoline | L5 | 45 | 76 | [8] |

Table 2: Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line

| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) | Reference |

| 21 | 3'-NH2 | 4'-OCH3 | H | H | H | 4.10 | [9] |

| 32 | 3'-NH2 | 4'-OCH3 | H | H | H | 0.64 | [9] |

Table 3: 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) Inhibition

| Compound | Description | IC50 (nM) | Reference |

| Racemic THIQ derivative | 6-hydroxy, lipophilic substitutions at C1/C4, N-4'-chlorophenyl | ~350 | [10][11] |

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

The following is a representative experimental protocol for the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline, based on procedures described in the literature.[12]

-

Reactor Preparation: A 5L autoclave is charged with 100g of 1-phenyl-3,4-dihydroisoquinoline.

-

Solvent Addition and Degassing: 1L of ethanol is added to dissolve the starting material. The solution is degassed by bubbling with argon for 1 hour.

-

Catalyst and Base Addition: The chiral catalyst (e.g., a BIAMH system catalyst) and a suitable base are added under an argon atmosphere.

-

Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure. The reaction mixture is stirred at a controlled temperature for a specified time until the reaction is complete (monitored by TLC or HPLC).

-

Work-up: The reactor is cooled and depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantiomerically enriched 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

Characterization: The structure of the product is confirmed by 1H NMR, 13C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.

General Protocol for Pictet-Spengler Reaction

The following is a generalized protocol for the Pictet-Spengler reaction to synthesize a 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivative.

-

Reactant Dissolution: A β-phenylethylamine derivative is dissolved in a suitable solvent (e.g., methanol).

-

Carbonyl Compound Addition: Benzaldehyde or a substituted benzaldehyde is added to the solution.

-

Acid Catalysis: A protic acid (e.g., HCl) or a Lewis acid is added to catalyze the reaction.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of time until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO3). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Characterization: The final product is characterized by spectroscopic methods (NMR, IR, MS).

Conclusion

The stereochemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a pivotal factor in its biological activity and its utility as a scaffold in drug discovery. The ability to synthesize enantiomerically pure forms of this molecule through methods like asymmetric hydrogenation and the Pictet-Spengler reaction has opened avenues for the development of highly specific and potent therapeutic agents. The success of 1-phenyl-THIQ derivatives as tubulin polymerization inhibitors and their potential in targeting other key enzymes underscores the importance of this structural motif. For researchers and drug development professionals, a deep understanding of the stereochemical nuances and synthetic strategies associated with 1-phenyl-1,2,3,4-tetrahydroisoquinoline is essential for the rational design and development of next-generation therapeutics.

References

- 1. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]

- 2. via.library.depaul.edu [via.library.depaul.edu]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]